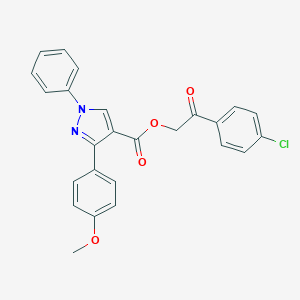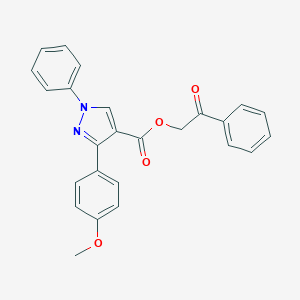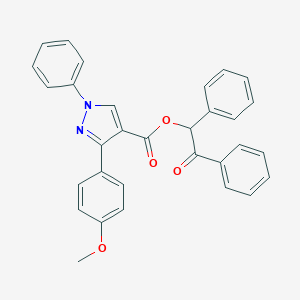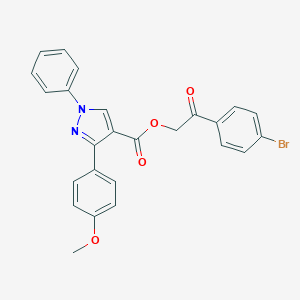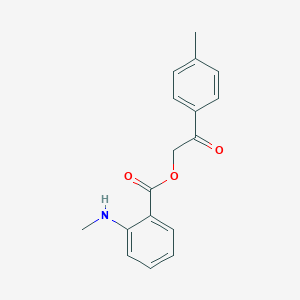![molecular formula C20H23NO4 B436112 4-{[4-(4-Tert-butylphenoxy)phenyl]amino}-4-oxobutanoic acid CAS No. 356089-44-6](/img/structure/B436112.png)
4-{[4-(4-Tert-butylphenoxy)phenyl]amino}-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(4-Tert-butylphenoxy)phenyl]amino}-4-oxobutanoic acid is a synthetic organic compound with the molecular formula C20H23NO4 It is characterized by the presence of a tert-butyl group attached to a phenoxyphenyl structure, which is further linked to an amino-oxobutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-Tert-butylphenoxy)phenyl]amino}-4-oxobutanoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the tert-butylphenoxy intermediate: This step involves the reaction of 4-tert-butylphenol with an appropriate halogenated phenyl compound under basic conditions to form the tert-butylphenoxyphenyl intermediate.
Amination: The intermediate is then reacted with an amine source, such as aniline, to introduce the amino group.
Oxobutanoic acid formation: Finally, the amino intermediate is reacted with a suitable carboxylic acid derivative to form the oxobutanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-Tert-butylphenoxy)phenyl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogenated compounds and bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy and amino derivatives.
Scientific Research Applications
4-{[4-(4-Tert-butylphenoxy)phenyl]amino}-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-{[4-(4-Tert-butylphenoxy)phenyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: A related compound with a similar phenoxy structure but lacking the amino-oxobutanoic acid moiety.
4-tert-Butylphenylboronic acid: Another related compound with a boronic acid group instead of the amino-oxobutanoic acid moiety.
Uniqueness
4-{[4-(4-Tert-butylphenoxy)phenyl]amino}-4-oxobutanoic acid is unique due to the combination of the tert-butylphenoxy and amino-oxobutanoic acid moieties. This unique structure imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds mentioned above.
Properties
IUPAC Name |
4-[4-(4-tert-butylphenoxy)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)14-4-8-16(9-5-14)25-17-10-6-15(7-11-17)21-18(22)12-13-19(23)24/h4-11H,12-13H2,1-3H3,(H,21,22)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEDJRWWLOEFCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B436034.png)
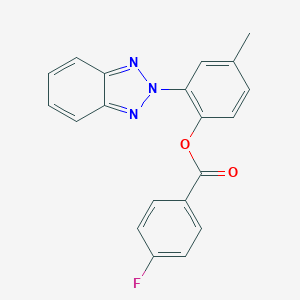
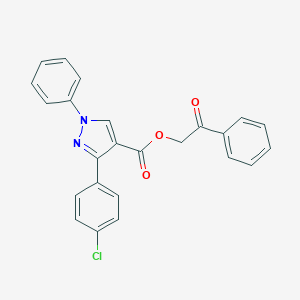
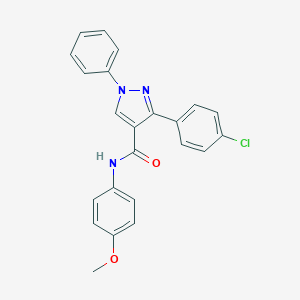
![5-{[4-(4-Tert-butylphenoxy)phenyl]amino}-5-oxopentanoic acid](/img/structure/B436123.png)
![2-Oxopropyl dibenzo[a,c]phenazine-11-carboxylate](/img/structure/B436126.png)
![1-Benzoylpropyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B436130.png)

